molecular formula C24H32N2O10 B3000079 2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione CAS No. 2416235-69-1

2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

Cat. No.: B3000079
CAS No.: 2416235-69-1
M. Wt: 508.524
InChI Key: UNHKTRCDTBRSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of isoindole-1,3-dione derivatives featuring a 2,6-dioxopiperidin-3-yl moiety and a polyethylene glycol (PEG)-like side chain terminating in a 3-hydroxypropoxy group. The core structure is analogous to immunomodulatory drugs such as lenalidomide, which are known for their roles in targeted protein degradation (e.g., PROTACs) and cancer therapy . The extended ethoxy chain (five ethylene oxide units) distinguishes this compound from simpler derivatives, likely enhancing hydrophilicity and solubility—critical for bioavailability and drug delivery .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O10/c27-7-2-8-32-9-10-33-11-12-34-13-14-35-15-16-36-19-4-1-3-17-21(19)24(31)26(23(17)30)18-5-6-20(28)25-22(18)29/h1,3-4,18,27H,2,5-16H2,(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHKTRCDTBRSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione is a complex molecule with significant biological activity, particularly in the context of cancer treatment and immunomodulation. This article explores its biological properties, mechanism of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C27H38N4O10
  • Molecular Weight : 598.61 g/mol
  • CAS Number : 146410623

The primary biological activity of this compound is attributed to its role as a modulator of the cereblon (CRBN) E3 ubiquitin ligase complex. This interaction facilitates the targeted degradation of specific proteins involved in tumorigenesis and immune response regulation. The compound's structure allows it to bind effectively to CRBN, leading to the modulation of downstream signaling pathways that are critical for cell proliferation and survival.

Antiproliferative Effects

Recent studies have demonstrated that This compound exhibits potent antiproliferative effects against various cancer cell lines. For instance:

  • NCI-H929 Cell Line : IC50 = 2.25 µM
  • U239 Cell Line : IC50 = 5.86 µM

These results indicate its effectiveness in inhibiting cancer cell growth, making it a candidate for further development in oncology therapies .

TNF-α Inhibition

The compound has also been shown to significantly reduce levels of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation. In experiments involving LPS-stimulated human peripheral blood mononuclear cells (PBMCs), the compound demonstrated an IC50 value of 0.76 µM for TNF-α inhibition, highlighting its potential as an anti-inflammatory agent .

Study 1: Anticancer Activity

In a controlled study, the compound was administered to mice bearing NCI-H929 xenografts. Results indicated a marked reduction in tumor size compared to controls, correlating with increased apoptosis in tumor cells as evidenced by flow cytometry assays.

Study 2: Immunomodulatory Effects

A separate study focused on the immunomodulatory properties of the compound revealed that it could enhance immune response while simultaneously reducing excessive inflammatory responses associated with autoimmune conditions. The compound's ability to modulate TNF-α levels was particularly noted in this context .

Data Tables

Biological Activity Cell Line IC50 (µM)
Antiproliferative ActivityNCI-H9292.25
U2395.86
TNF-α InhibitionPBMC0.76

Comparison with Similar Compounds

Solubility and Hydrophilicity

The target compound’s extended ethoxy chain mimics PEGylation strategies, which improve aqueous solubility and reduce aggregation—critical for intravenous administration . In contrast, shorter-chain derivatives (e.g., 4-amino or 4-nitro analogs) exhibit lower solubility, necessitating organic solvents for formulation .

Research Findings

NMR Spectral Analysis

Comparative NMR studies (e.g., ) reveal that substituents alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating changes in electronic environments. For example, the target compound’s ethoxy chain would likely induce upfield shifts in adjacent protons due to increased electron density .

Lumping Strategy

highlights that compounds with similar ethoxy chains may be "lumped" into surrogate categories during pharmacokinetic modeling, simplifying reaction networks without sacrificing accuracy. This approach could apply to the target compound’s PEG-like chain .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution reactions. For example, a derivative with a PEG chain was prepared by reacting 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione with a brominated PEG derivative (e.g., tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate) in dimethylformamide (DMF) using K₂CO₃ as a base at 50°C for 6 hours . Optimization strategies include:

  • Solvent selection : DMF enhances solubility of polar intermediates.
  • Temperature control : Prolonged heating (>50°C) may degrade the PEG chain.
  • Stoichiometry : A 1.1–1.2 molar excess of the PEG reagent improves coupling efficiency.

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:
Key characterization techniques include:

  • ¹H/¹³C NMR : Identify protons on the dioxopiperidine ring (δ 4.5–5.5 ppm for NH groups) and PEG chain (δ 3.5–3.7 ppm for ether protons) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and PEG chain integrity .

Advanced: How does the PEG chain influence solubility and in vitro stability?

Methodological Answer:
The PEG chain length and terminal hydroxyl group critically impact physicochemical properties:

  • Solubility : Longer PEG chains (e.g., tetraethylene glycol) enhance aqueous solubility but may reduce membrane permeability.
  • Stability : Terminal hydroxyl groups can undergo oxidation; replacing with methoxy termini improves stability in biological buffers .
  • Experimental Design : Compare logP values (via HPLC) and stability profiles (via LC-MS degradation studies) across PEG variants .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., cell line variability, redox environments). Mitigation strategies:

  • Control Experiments : Use positive controls (e.g., lenalidomide derivatives) to validate assay conditions .
  • Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to identify off-target effects.
  • Mechanistic Studies : Employ pull-down assays or CRISPR screens to confirm target engagement (e.g., cereblon binding) .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Storage : –20°C in airtight, light-protected containers under inert gas (argon) to prevent PEG chain oxidation .
  • Handling : Use anhydrous solvents (e.g., DMSO) for stock solutions and avoid repeated freeze-thaw cycles .

Advanced: How to evaluate PROTAC potential using this compound?

Methodological Answer:
Design bifunctional molecules by conjugating the compound (as an E3 ligase recruiter) to a target-binding moiety:

  • Linker Optimization : Test alkyl vs. PEG-based linkers for proteasome recruitment efficiency .
  • Cellular Assays : Measure target protein degradation via western blotting in HEK293 or HCT116 cells .

Basic: Optimal solvents for preparing biological assay stock solutions?

Methodological Answer:

  • Primary solvent : DMSO (≥99.9% purity) at 10 mM stock concentration.
  • Dilution : Use PBS or cell culture medium with ≤0.1% DMSO to avoid cytotoxicity .

Advanced: Computational approaches for predicting cereblon binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with cereblon’s crystal structure (PDB: 4CI2) to model interactions with the glutarimide moiety .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and hydrogen-bonding networks .

Basic: How to validate purity via HPLC/LC-MS?

Methodological Answer:

  • HPLC Conditions : C18 column, gradient elution (5–95% acetonitrile in H₂O + 0.1% TFA), UV detection at 254 nm.
  • Common Impurities : Unreacted hydroxyisoindoline (retention time ~8.2 min) or PEG chain fragments .

Advanced: Key pharmacokinetic parameters for blood-brain barrier penetration?

Methodological Answer:
Prioritize:

  • LogBB Ratio : Measure via in situ brain perfusion assays.
  • P-gp Efflux : Use Caco-2/MDCK cells to assess transporter-mediated efflux .
  • Structural Modifications : Introduce fluorine atoms or shorten PEG chains to enhance passive diffusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.